Sematilide - 101526-83-4

Sematilide

Catalog Number: EVT-1166771
CAS Number: 101526-83-4
Molecular Formula: C14H23N3O3S
Molecular Weight: 313.42 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sematilide is a novel Class III antiarrhythmic agent that prolongs the action potential duration in cardiac muscle, increasing refractoriness, and thereby acting as an antiarrhythmic and antifibrillatory agent in both atrial and ventricular myocardium . Sematilide acts as a potassium channel blocker . It is often compared to other Class III agents, including d-sotalol, E-4031, and MS-551 . Sematilide is considered a "pure" Class III agent due to its selective electropharmacologic action . Sematilide is currently undergoing clinical trials.

Relevance: Ibutilide shares a similar mechanism of action with Sematilide, making it a relevant comparison in studies investigating class III antiarrhythmic agents. Both compounds exhibit efficacy in treating atrial fibrillation, but their specific pharmacological profiles and clinical applications may differ.

Clofilium

Compound Description: Clofilium is a class III antiarrhythmic agent that prolongs cardiac action potential duration. It primarily acts by blocking potassium channels, particularly IKr, similar to Sematilide.

Dofetilide

Compound Description: Dofetilide is a potent and selective class III antiarrhythmic agent that predominantly blocks IKr. This mechanism is shared with Sematilide, resulting in prolongation of the action potential duration and effective refractory period in cardiac myocytes.

Relevance: Both Sematilide and Dofetilide are considered "pure" class III antiarrhythmic agents due to their selective IKr blocking activity. This makes Dofetilide a crucial comparison point when studying the electrophysiological effects, efficacy, and potential proarrhythmic risks of Sematilide.

E-4031

Compound Description: E-4031 is a potent and selective blocker of the rapid component of the delayed rectifier potassium current (IKr). This mechanism is similar to Sematilide, resulting in a prolongation of the cardiac action potential duration.

Relevance: E-4031's selectivity for IKr and its classification as a "pure" class III antiarrhythmic agent make it a significant comparison point for Sematilide. Studies often compare their electrophysiological effects, antiarrhythmic efficacy, and potential for proarrhythmic events, like torsades de pointes.

MS-551

Compound Description: MS-551 is a class III antiarrhythmic agent that blocks potassium channels, leading to prolongation of the action potential duration in cardiac cells. It exhibits a pharmacological profile similar to Sematilide in some aspects, such as its effects on cardiac repolarization and refractoriness.

d-Sotalol

Compound Description: d-Sotalol is the pharmacologically active enantiomer of the racemic mixture d,l-Sotalol. It primarily acts as a class III antiarrhythmic agent by blocking potassium channels, particularly IKr, similar to Sematilide. This action leads to a prolongation of the action potential duration and effective refractory period in cardiac myocytes.

Relevance: d-Sotalol is considered a "pure" class III antiarrhythmic agent due to its selective IKr blocking action, making it a relevant comparison for Sematilide, which shares this selectivity. Studies compare their electrophysiological effects and antiarrhythmic properties to understand their efficacy and safety profiles.

Azimilide

Compound Description: Azimilide is a class III antiarrhythmic agent that prolongs cardiac action potential duration by blocking potassium channels, including both rapid and slow components. Unlike Sematilide, which primarily blocks the rapid component (IKr), Azimilide exhibits a broader spectrum of potassium channel blocking activity.

Relevance: While both Azimilide and Sematilide belong to the class III antiarrhythmic category, Azimilide's broader potassium channel blocking profile distinguishes it from Sematilide's more selective IKr blockade. Comparing these compounds helps researchers understand the implications of different potassium channel blocking profiles on antiarrhythmic efficacy and proarrhythmic potential.

Source and Classification

Sematilide is classified as a Class III antiarrhythmic agent, primarily used for the treatment of cardiac arrhythmias. It is particularly noted for its ability to block potassium channels, specifically the rapid delayed rectifier potassium current (I_Kr), which plays a crucial role in cardiac repolarization. Sematilide is derived from aryl-substituted compounds and has been the subject of various pharmacological studies to evaluate its efficacy and safety in clinical settings .

Synthesis Analysis

The synthesis of sematilide involves several chemical reactions that typically include the formation of key intermediates through electrophilic aromatic substitution and subsequent modifications. The detailed synthesis pathway can be outlined as follows:

  1. Starting Materials: The synthesis begins with readily available aryl compounds which are subjected to bromination or other halogenation reactions to introduce reactive groups.
  2. Formation of Key Intermediates: These intermediates undergo nucleophilic substitutions or coupling reactions, often facilitated by catalysts such as palladium or copper salts.
  3. Final Steps: The final compound is obtained through deprotection and purification steps, typically involving recrystallization or chromatography to ensure the desired purity level.

Technical parameters such as temperature, reaction time, and solvent choice are critical in optimizing yield and selectivity during these synthetic processes .

Molecular Structure Analysis

Sematilide has a complex molecular structure characterized by its aryl substituents and a quaternary ammonium group. The molecular formula for sematilide hydrochloride is C_20H_24ClN_3O_2, with a molecular weight of approximately 363.88 g/mol.

Key features of its molecular structure include:

  • Aromatic Rings: Contributing to its electrophysical properties.
  • Quaternary Ammonium Group: Enhancing its interaction with ion channels.
  • Hydrochloride Form: Improving solubility and stability in physiological conditions.

The three-dimensional conformation plays a significant role in its binding affinity to potassium channels, which can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy .

Chemical Reactions Analysis

Sematilide participates in various chemical reactions that are essential for its pharmacological activity. Notably, it acts as an inhibitor of potassium ion channels, which can be represented by the following general reaction:

\text{Sematilide}+\text{K}^+\rightarrow \text{Inhibition of I}_K_r

This reaction is crucial for its antiarrhythmic properties, as it stabilizes cardiac action potentials by prolonging the refractory period. Additionally, sematilide may undergo metabolic transformations in the liver, leading to various metabolites that can also exhibit pharmacological activity .

Mechanism of Action

The primary mechanism of action of sematilide involves the blockade of potassium channels responsible for repolarizing cardiac action potentials. By inhibiting I_K_r currents, sematilide prolongs the action potential duration and refractory period in cardiac tissues, thereby reducing the likelihood of arrhythmias.

Key aspects of this mechanism include:

  • Selective Blockade: Sematilide selectively inhibits I_K_r without significantly affecting other ion currents.
  • Repolarization Effects: This blockade results in delayed repolarization, which is beneficial in managing tachyarrhythmias.
  • Electrophysiological Studies: Research has shown that sematilide's effects can be quantitatively measured using voltage-clamp techniques on cardiac myocytes .
Physical and Chemical Properties Analysis

Sematilide exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: Soluble in water and organic solvents like ethanol.
  • Stability: Stable under normal conditions but may degrade under extreme pH or temperature conditions.

Quantitative data on its solubility and stability can be critical for formulation development in pharmaceutical applications .

Applications

Sematilide is primarily utilized in clinical settings for the management of various types of cardiac arrhythmias. Its applications extend to:

  • Antiarrhythmic Therapy: Used to treat atrial fibrillation and ventricular tachycardia.
  • Research Tool: Employed in electrophysiological studies to better understand cardiac ion channel dynamics.
  • Clinical Trials: Currently undergoing various phases of clinical trials to assess long-term efficacy and safety profiles compared to existing antiarrhythmic medications .
Introduction to Sematilide

Historical Context and Development of Class III Antiarrhythmic Agents

Class III antiarrhythmic agents emerged as critical therapeutic tools targeting ventricular and supraventricular arrhythmias by prolonging cardiac repolarization. Unlike Class I sodium-channel blockers, which carry proarrhythmic risks in structural heart disease (as evidenced by the Cardiac Arrhythmia Suppression Trials), Class III agents specifically inhibit potassium channels to extend the action potential duration and effective refractory period. Sematilide (N-[2-(Diethylamino)ethyl]-4-[(methylsulfonyl)amino]benzamide hydrochloride) was developed in the late 1980s amid efforts to refine pure potassium-channel blockers with improved selectivity. Early agents like d-sotalol demonstrated proof-of-concept but faced limitations in efficacy and proarrhythmic potential. Sematilide represented a structural optimization within this class, designed to enhance IKr (rapid delayed rectifier potassium current) blockade while minimizing ancillary effects on other ion channels [2] [4] [6].

Table 1: Evolution of Key Class III Antiarrhythmic Agents

AgentPrimary TargetDevelopment EraClinical Limitations
d-SotalolIKr1980sBeta-blocking activity, proarrhythmia
AmiodaroneMultichannel1970sNon-cardiac toxicity
DofetilideIKr1990sTorsades de pointes risk
SematilideIKrLate 1980sLimited efficacy in automatic arrhythmias

Structural Classification Within the Procainamide Analog Family

Sematilide is a structural analog of procainamide, a Class Ia antiarrhythmic. Both share a benzamide core linked to a diethylaminoethyl side chain. However, Sematilide incorporates a critical modification: replacement of procainamide’s para-amino group with an N4-methylsulfonamide moiety (-SO2NHCH3). This sulfonamide functionalization eliminates procainamide’s sodium-channel blocking activity while conferring selective IKr inhibition. The molecular weight of Sematilide (313.42 g/mol) and its hydrochloride salt form enhance water solubility, facilitating intravenous administration in experimental models. X-ray crystallography and nuclear magnetic resonance studies confirm the planar conformation of the sulfonamide-substituted benzene ring, which optimizes binding to potassium channel pore domains [6] [8].

Table 2: Structural Comparison of Procainamide and Sematilide

FeatureProcainamideSematilide
Core Structurep-AminobenzamideN4-Sulfonamidobenzamide
R1 Group-NH2-NHSO2CH3
Side Chain-NHC2H4N(C2H5)2Identical to procainamide
Molecular Weight235.33 g/mol313.42 g/mol
Primary ActionNa+ channel blockade (Class Ia)IKr blockade (Class III)

Rationale for Molecular Design: Sulfonamide Functionalization

The strategic incorporation of the methylsulfonamide group (-SO2NHCH3) at the para-position of Sematilide’s benzamide ring served dual objectives:

  • Potassium Channel Selectivity: Sulfonamides possess high electron-withdrawing capacity due to the sulfonyl group (-SO2-). This polarizes the benzamide ring, creating electrostatic interactions with specific residues in the IKr channel's inner vestibule. Electrophysiological studies confirm Sematilide inhibits IKr with an IC50 of 25 μM, while exerting negligible effects on sodium or calcium currents at therapeutic concentrations. This selectivity contrasts with non-sulfonylated procainamide analogs, which exhibit mixed ion-channel activity [6] [10].
  • Metabolic Stability: The methylsulfonamide group resists hepatic acetylation—a major metabolic pathway for procainamide that generates immunogenic metabolites. Sematilide undergoes renal excretion predominantly unchanged (77% in humans), minimizing reactive metabolite formation. This design choice aligned with pharmacological efforts to reduce idiosyncratic reactions associated with arylamine-containing drugs [1] [3].
  • Enhanced Binding Affinity: Molecular docking simulations reveal the sulfonamide oxygen atoms form hydrogen bonds with serine (Ser624) and tyrosine (Tyr652) residues in the HERG potassium channel. The methyl group further enhances lipophilicity, improving membrane permeability. This explains Sematilide’s concentration-dependent QTc prolongation in canines (25% increase at plasma concentrations ≥2.0 μg/mL), a biomarker of IKr blockade [4] [6] [10].

Properties

CAS Number

101526-83-4

Product Name

Sematilide

IUPAC Name

N-[2-(diethylamino)ethyl]-4-(methanesulfonamido)benzamide

Molecular Formula

C14H23N3O3S

Molecular Weight

313.42 g/mol

InChI

InChI=1S/C14H23N3O3S/c1-4-17(5-2)11-10-15-14(18)12-6-8-13(9-7-12)16-21(3,19)20/h6-9,16H,4-5,10-11H2,1-3H3,(H,15,18)

InChI Key

KHYPYQZQJSBPIX-UHFFFAOYSA-N

SMILES

CCN(CC)CCNC(=O)C1=CC=C(C=C1)NS(=O)(=O)C

Synonyms

CK 1752
CK-1752
sematilide

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC=C(C=C1)NS(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.